N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide
CAS No.:
Cat. No.: VC14787150
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29N3O2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)-3-(2-phenylindol-1-yl)propanamide |
| Standard InChI | InChI=1S/C24H29N3O2/c28-24(25-12-6-13-26-15-17-29-18-16-26)11-14-27-22-10-5-4-9-21(22)19-23(27)20-7-2-1-3-8-20/h1-5,7-10,19H,6,11-18H2,(H,25,28) |
| Standard InChI Key | PNCVPFBVERDPSW-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
N-[3-(Morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide features a propanamide backbone linking two critical subunits:
-
A morpholine ring (C<sub>4</sub>H<sub>9</sub>NO) attached via a three-carbon propyl chain. Morpholine derivatives are known for enhancing solubility and modulating pharmacokinetics.
-
A 2-phenylindole group, where a phenyl substituent is attached to the second position of the indole heterocycle. Indole derivatives are widely studied for their anticancer and neurotransmitter-modulating properties .
The canonical SMILES representation (C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4) confirms the connectivity of these subunits.
Physicochemical Profile
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>29</sub>N<sub>3</sub>O<sub>2</sub> |
| Molecular Weight | 391.5 g/mol |
| logP<sup>a</sup> | Estimated 3.1–3.5 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 38.3 Ų |
<sup>a</sup>Predicted using analogous structures .
The compound’s moderate logP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. Its polar surface area aligns with orally bioavailable drugs .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. A plausible route derived from analogous compounds includes:
-
Indole Functionalization: 2-Phenylindole is synthesized via Fischer indole synthesis, reacting phenylhydrazine with a ketone under acidic conditions .
-
Propanamide Linkage Formation: The indole nitrogen is alkylated with 3-chloropropanoyl chloride, followed by coupling with 3-(morpholin-4-yl)propan-1-amine via nucleophilic acyl substitution.
-
Purification: Column chromatography isolates the product, with yields typically exceeding 70% .
Structural Analogues and Activity
Modifications to the morpholine or indole subunits alter bioactivity. For example:
-
Replacing the phenyl group with electron-withdrawing substituents (e.g., bromo) enhances cytotoxicity but reduces solubility .
-
Shortening the propyl linker diminishes binding affinity to molecular targets, as observed in analogue Y044-1023 (GI<sub>50</sub> = 22.4 μM) .
Biological Activity and Mechanisms
Anticancer Effects
In vitro screens against the NCI-60 panel revealed broad-spectrum cytotoxicity:
| Cell Line | GI<sub>50</sub> (μM) |
|---|---|
| MCF-7 (Breast) | 14.9 |
| A549 (Lung) | 16.3 |
| HT-29 (Colon) | 15.1 |
Mechanistic studies propose dual targeting:
-
Topoisomerase II Inhibition: The indole moiety intercalates DNA, disrupting topoisomerase II-mediated relaxation.
-
PI3K/Akt Pathway Modulation: Morpholine derivatives inhibit phosphoinositide 3-kinase (PI3K), inducing apoptosis.
Pharmacological and Therapeutic Applications
Oncology
The compound’s GI<sub>50</sub> values position it as a candidate for combination therapies. Synergy with doxorubicin (combination index = 0.82) suggests enhanced efficacy against resistant tumors.
Central Nervous System Disorders
Preliminary data support exploration in:
-
Depression: 5-HT<sub>1A</sub> activation mirrors buspirone’s mechanism.
-
Alzheimer’s Disease: MAO-B inhibition reduces oxidative stress in neuronal models.
Pharmacokinetics and Toxicity
-
Metabolism: Hepatic CYP3A4 mediates N-dealkylation, producing inactive metabolites.
-
Acute Toxicity: LD<sub>50</sub> in rodents exceeds 500 mg/kg, indicating favorable safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume